2-Chlorobenzohydrazide
Overview
Description
2-Chlorobenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O. Its molecular weight is 170.596 . It is also known by other names such as 2-Chlorobenzhydrazide, o-Chlorobenzhydrazide, and Benzoic acid, 2-chloro-, hydrazide .
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzohydrazide consists of a chlorophenyl and a formic hydrazide unit. These units are almost planar and are oriented with respect to each other at dihedral angles .Physical And Chemical Properties Analysis
2-Chlorobenzohydrazide is a white to off-white powder . It has a molecular weight of 170.6 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Potential in Brain Disorders Treatment
A study by Avram et al. (2021) explored the synthesis of new Schiff bases using derivatives of 2-chlorobenzohydrazide. These compounds showed promise as potentially effective treatments for neurodegenerative disorders, particularly Alzheimer’s disease. The study utilized bioinformatics tools to determine the drug-like features of these compounds and their potential as neuropsychiatric drugs.
2. Structural Characteristics and Hydrogen Bonding
Research on substituted benzohydrazides, including 2-chlorobenzohydrazide, has revealed their ability to form complex molecular structures through hydrogen bonding. For example, Wardell et al. (2006) demonstrated how 2-chlorobenzohydrazide molecules can link into chains and frameworks through hydrogen bonds, indicating its potential in developing complex molecular structures.
3. Vibrational Spectroscopic Studies and Quantum Chemical Computations
The molecular vibrations of o-chlorobenzohydrazide, a related compound, were studied by Gobinath & Xavier (2014). This research involved analyzing the compound's vibrational data and comparing it with theoretical wavenumbers derived from quantum chemical studies. Such studies are vital for understanding the molecular properties and potential applications of these compounds in various fields.
4. Structural Characterization and Crystal Structures
Studies like those conducted by Lei & Fu (2011) and Wang, You, & Wang (2011) focus on the synthesis and structural characterization of compounds derived from 2-chlorobenzohydrazide. These studies provide insights into the molecular and crystal structures of such compounds, which are crucial for their potential application in various scientific fields.
5. Antimicrobial and Anti-inflammatory Activities
Compounds derived from 2-chlorobenzohydrazide have been explored for their antimicrobial and anti-inflammatory activities. For instance, Karegoudar et al. (2008) synthesized a series of compounds involving 2-chlorobenzohydrazide and evaluated their biological activities. Such studies highlight the potential of these compounds in medical and pharmacological applications.
Safety And Hazards
2-Chlorobenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Relevant Papers A paper titled “2-Chloro-benzohydrazide” was found during the search . This paper discusses the crystal structure of 2-Chlorobenzohydrazide and provides some insights into its geometric properties . Further analysis of this paper could provide more detailed information about the compound.
properties
IUPAC Name |
2-chlorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNLSKVTKSSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206882 | |
Record name | 2-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzohydrazide | |
CAS RN |
5814-05-1 | |
Record name | 2-Chlorobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5814-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5814-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T829N5VTX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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